

Introduction: The Dichotomy of a Reactive Intermediate

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Compound of Interest

Compound Name: *1H-Indol-3-ol, 5-bromo-6-chloro-*

Cat. No.: *B1631138*

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5-bromo-6-chloro-1H-indol-3-ol, also known as 5-bromo-6-chloro-indoxyl, is a halogenated heterocyclic compound belonging to the indoxyl family. Its core structure is a bicyclic indole ring system substituted with bromine and chlorine atoms at the 5 and 6 positions, respectively, and a hydroxyl group at the 3-position. This molecule occupies a fascinating position in chemistry; it is rarely isolated or utilized in its free form due to its inherent instability. Instead, it serves as a crucial, transient intermediate whose generation is the linchpin for one of modern biochemistry's most powerful visualization tools: the chromogenic assay.

The indoxyl unit exists in a tautomeric equilibrium between its enol form (1H-indol-3-ol) and its more stable keto form, indolin-3-one.[1] The true utility of 5-bromo-6-chloro-1H-indol-3-ol is realized upon its in situ generation from stable precursors. Once formed, it undergoes a rapid, air-dependent oxidative dimerization to produce a vibrant, insoluble magenta dye.[2] This transformation is the foundation of its widespread use in detecting specific enzyme activities in fields ranging from molecular biology to histochemistry.

This guide provides a comprehensive exploration of the chemical properties, synthesis, reactivity, and applications of this versatile molecular scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Characteristics

The functionality of 5-bromo-6-chloro-1H-indol-3-ol is dictated by its structure, particularly the interplay between the indole core, the hydroxyl group, and the halogen substituents.

The molecule's reactivity is centered around the keto-enol tautomerism. The enol form possesses the aromatic indole ring, while the keto form features an indolin-2-one structure. The equilibrium generally favors the keto tautomer.[1]

Caption: Keto-enol tautomerism of the indoxyl core.

Influence of Halogen Substituents: The bromine and chlorine atoms are not mere spectators; they are critical modulators of the molecule's properties. Their strong electronegativity and size influence the electronic distribution within the aromatic ring.[3] This has several important consequences:

- **Enhanced Acidity:** The electron-withdrawing nature of the halogens increases the acidity of the N-H proton compared to unsubstituted indole.
- **Modified Reactivity:** They alter the electron density of the benzene portion of the indole ring, influencing its susceptibility to further electrophilic substitution.
- **Physicochemical Alterations:** Halogenation significantly impacts polarity, lipophilicity, and crystal packing. In a drug development context, such substitutions are a key strategy for fine-tuning a molecule's bioavailability and metabolic stability.[4][5] The C-Br and C-Cl bonds are also known to participate in halogen bonding, a non-covalent interaction that can influence protein-ligand binding.[6]

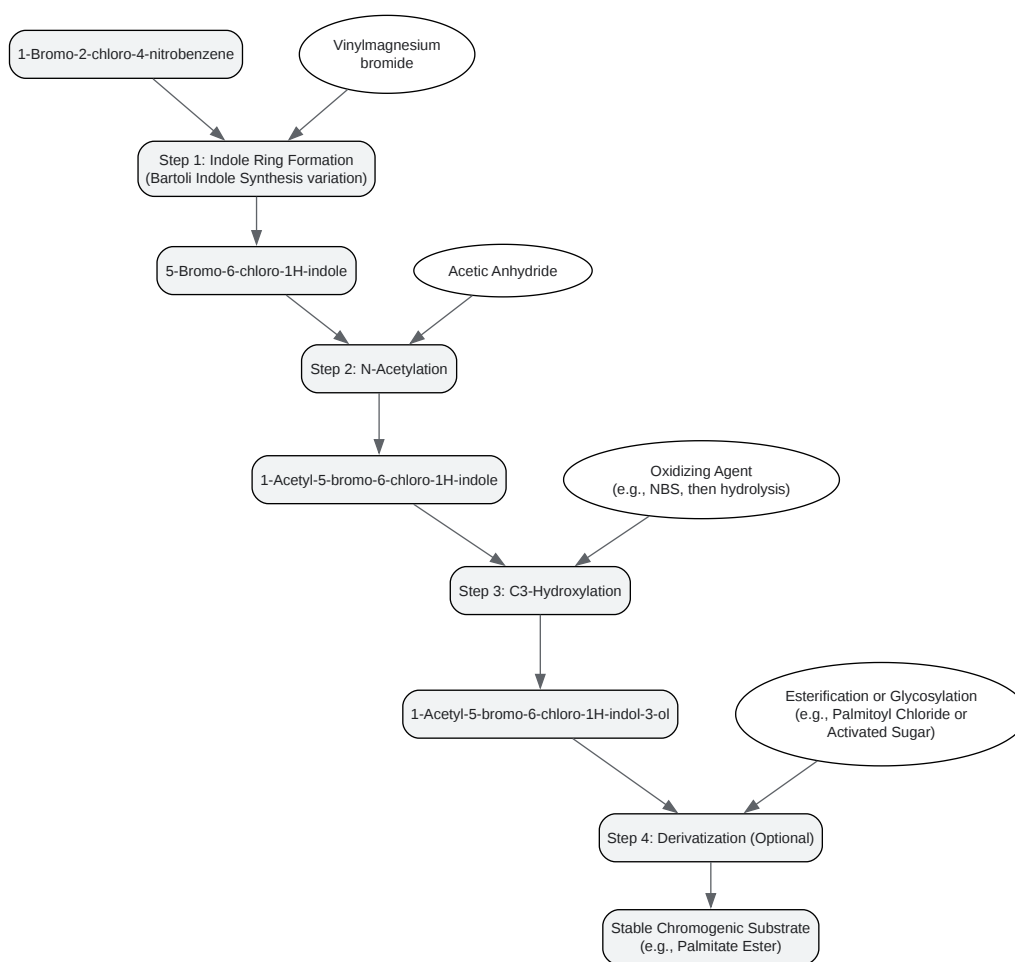
Physicochemical Data Summary: Due to its instability, data for the free indol-3-ol is scarce. The table below summarizes properties for the parent indole and its key N-acetylated precursor, which are stable, characterizable starting points.

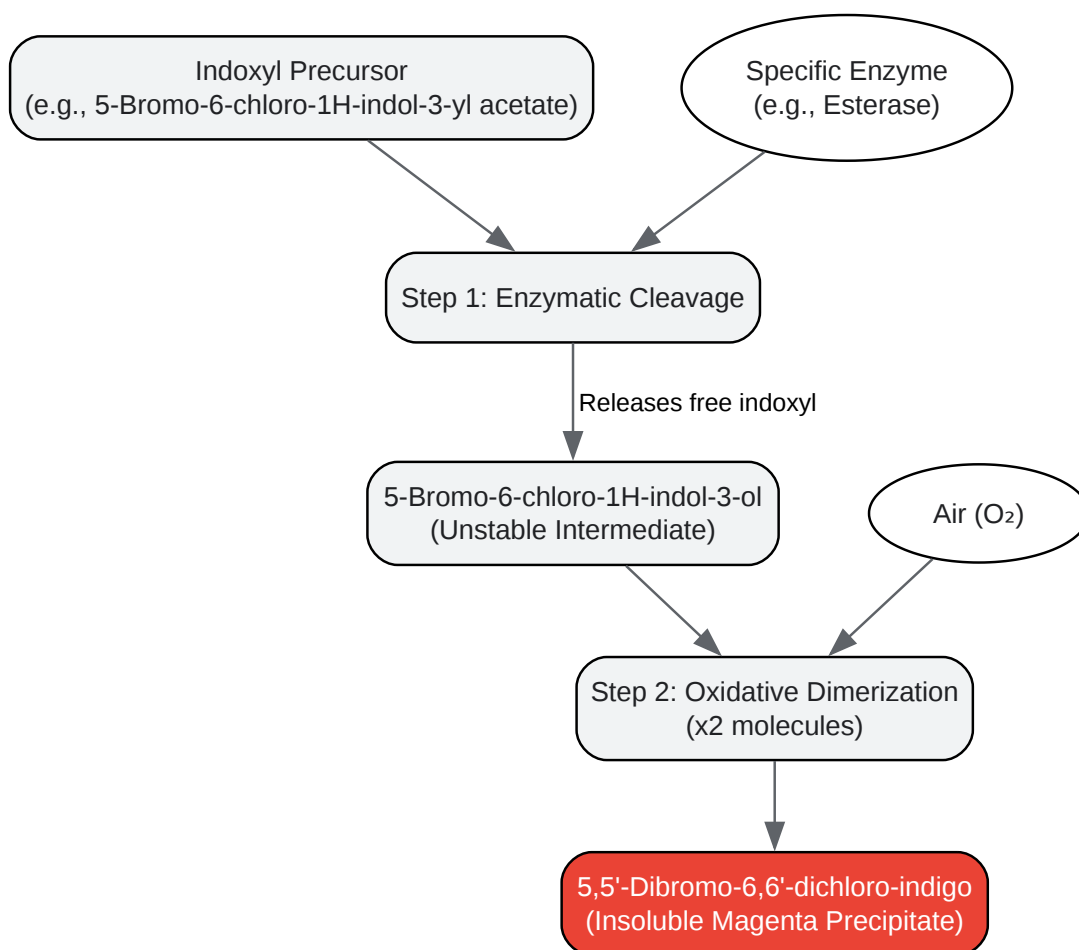
Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form
5-Bromo-6-chloro-1H-indole	122531-09-3	C ₈ H ₅ BrClN	230.49	Solid[7][8]
1-Acetyl-5-bromo-6-chloro-1H-indol-3-ol	90766-88-4	C ₁₀ H ₇ BrClNO ₂	288.53	Not specified

Synthesis and Handling: A Strategy of Precursors

The core directive when working with 5-bromo-6-chloro-1H-indol-3-ol is to handle it via a stable, isolable precursor. The free indoxyl is typically generated only at the moment of its intended use. A common and versatile precursor is the N-acetylated derivative, which protects the reactive nitrogen and prevents unwanted side reactions until the final deprotection step.

A plausible synthetic route, adapted from principles found in related syntheses, begins with the construction of the core indole ring system.[2][9]





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Sources

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